1-(Aminomethyl)cyclobutanamine hydrochloride
Overview
Description
1-(Aminomethyl)cyclobutanamine hydrochloride is a cyclic amine compound with the molecular formula C₅H₁₃ClN₂. It is known for its unique structure, which includes a cyclobutane ring substituted with an aminomethyl group.
Preparation Methods
The synthesis of 1-(Aminomethyl)cyclobutanamine hydrochloride typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through various cyclization reactions.
Aminomethyl Substitution: The cyclobutane ring is then substituted with an aminomethyl group. This can be done using reagents such as formaldehyde and ammonia under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization.
Chemical Reactions Analysis
1-(Aminomethyl)cyclobutanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Aminomethyl)cyclobutanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(Aminomethyl)cyclobutanamine hydrochloride can be compared with other cyclic amines, such as:
Cyclobutylamine: Similar in structure but lacks the aminomethyl substitution.
1-(Aminomethyl)cyclopropanamine: Contains a cyclopropane ring instead of a cyclobutane ring.
1-(Aminomethyl)cyclopentanamine: Contains a cyclopentane ring instead of a cyclobutane ring
The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(aminomethyl)cyclobutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.ClH/c6-4-5(7)2-1-3-5;/h1-4,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSCOPIJAZQDOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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